molecular formula C20H22N6O B2608522 N-(4-methylphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide CAS No. 1251632-39-9

N-(4-methylphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide

Cat. No.: B2608522
CAS No.: 1251632-39-9
M. Wt: 362.437
InChI Key: CPYYWYNPIJHOCN-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a heterocyclic compound featuring an imidazole core linked to a pyrimidine ring substituted with a piperidine group and a carboxamide moiety attached to a 4-methylphenyl substituent. This structure combines pharmacophoric elements critical for bioactivity:

  • Imidazole: Known for diverse pharmacological roles, including kinase inhibition and metal chelation .
  • Pyrimidine: Aromatic heterocycle prevalent in nucleic acids and kinase-targeting drugs.
  • Piperidine: Enhances lipophilicity and modulates pharmacokinetics.
  • 4-Methylphenyl carboxamide: Influences solubility and target binding via hydrophobic interactions.

Properties

IUPAC Name

N-(4-methylphenyl)-1-(6-piperidin-1-ylpyrimidin-4-yl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c1-15-5-7-16(8-6-15)24-20(27)17-12-26(14-23-17)19-11-18(21-13-22-19)25-9-3-2-4-10-25/h5-8,11-14H,2-4,9-10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYYWYNPIJHOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the pyrimidine ring through a series of condensation reactions. The piperidine ring is then added via nucleophilic substitution reactions. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the imidazole ring, converting it to dihydroimidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions include N-oxides, dihydroimidazole derivatives, and various substituted aromatic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

N-(4-methylphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it an essential component in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its interactions with biological macromolecules. It has shown potential in modulating enzyme activities and influencing signal transduction pathways. This makes it a candidate for exploring new therapeutic targets.

Medicine

The compound is under investigation for its potential therapeutic effects, including:

  • Anti-inflammatory properties
  • Anticancer activity

Preliminary studies suggest that it may inhibit specific cancer cell lines and reduce inflammation in various models.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow for innovations in pharmaceuticals and agrochemicals.

Synthesis of the Compound

The synthesis typically involves multiple steps:

  • Preparation of the imidazole ring.
  • Introduction of the pyrimidine and piperidine groups.
  • Use of common reagents like amines and aldehydes under controlled conditions.

Industrial production may employ automated reactors for high yield and purity, utilizing advanced purification techniques such as chromatography.

Case Study 1: Anticancer Activity

Research has demonstrated that this compound exhibits inhibitory effects on certain cancer cell lines. In vitro studies showed a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

A study investigating the anti-inflammatory properties revealed that this compound could reduce pro-inflammatory cytokine levels in animal models. The results indicated a promising avenue for developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of receptor interactions, it can act as an agonist or antagonist, modulating cellular responses. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(4-methylphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide with three analogs from literature:

Compound Core Structure Key Substituents Synthesis Method Pharmacological Activities Key Properties
Target Compound Imidazole-pyrimidine 6-(Piperidin-1-yl)pyrimidine, 4-methylphenyl carboxamide Likely SNAr (inferred) Anticancer, kinase inhibition (inferred) Moderate lipophilicity (piperidine), hydrogen-bonding capacity (carboxamide)
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine Imidazole-bipyridine Bipyridine, 4-phenylenediamine SNAr reaction Fluorescent properties, antimicrobial Enhanced π-π stacking (bipyridine), fluorescence for imaging applications
4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide Imidazole-pyrimidine-piperazine 2-Methylpyrimidine, 4-methoxyphenyl-piperazine carboxamide Not specified Kinase inhibition (hypothetical) Higher polarity (piperazine), electron-donating methoxy group improves solubility
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo-pyridine Ethyl/methyl pyrazole, dimethylpyridine, phenyl Not specified Agrochemical/medicinal applications High lipophilicity (ethyl/methyl groups), rigid pyrazolo-pyridine core

Structural and Functional Analysis

Imidazole vs. Pyrazolo-Pyridine Cores :

  • The target compound’s imidazole-pyrimidine core enables hydrogen bonding and metal coordination, similar to kinase inhibitors like imatinib . In contrast, the pyrazolo-pyridine in offers rigidity and π-stacking but lacks imidazole’s versatility in polar interactions.

Piperidine vs. Piperazine Substituents :

  • Piperidine (target compound) increases lipophilicity, enhancing membrane permeability, while piperazine () introduces basicity and solubility via its second nitrogen atom .

Aromatic Carboxamide Groups :

  • The 4-methylphenyl group (target) provides moderate hydrophobicity, favoring passive diffusion. The 4-methoxyphenyl analog () has higher solubility due to the electron-donating methoxy group .

Synthetic Routes :

  • The SNAr reaction used in for imidazole-bipyridine synthesis likely applies to the target compound’s pyrimidine-piperidine linkage, ensuring regioselectivity and scalability .

Pharmacological Potential

  • Anticancer Activity : Imidazole-pyrimidine hybrids often inhibit kinases (e.g., EGFR, BRAF) by competing with ATP binding. The piperidine group may enhance blood-brain barrier penetration for CNS targets .
  • Antimicrobial Applications : Bipyridine derivatives () exhibit fluorescence for bacterial imaging, but the target compound’s methylphenyl group may improve biofilm penetration.

Biological Activity

N-(4-methylphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes an imidazole ring, a pyrimidine ring, and a piperidine moiety. Its molecular formula is C21H24N6OC_{21}H_{24}N_{6}O with a molecular weight of 376.464 g/mol. The IUPAC name is N-[(4-methylphenyl)methyl]-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide .

This compound exerts its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. The compound has been shown to modulate various biological pathways, including:

  • Signal Transduction : Influencing cellular signaling pathways that regulate cell growth and apoptosis.
  • Gene Expression : Modulating the expression of genes involved in cancer progression.
  • Metabolic Processes : Affecting metabolic pathways that are crucial for tumor cell survival.

Biological Activity and Anticancer Potential

Recent studies have highlighted the anticancer potential of imidazole derivatives, including the target compound. The following table summarizes findings from various studies regarding its efficacy against different cancer cell lines:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
HCT-150.2Tubulin polymerization inhibition
HeLa0.1Induction of apoptosis
MDA-MB-4680.3Cell cycle arrest in G2/M phase
A5490.5Inhibition of tubulin polymerization

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the imidazole and phenyl rings significantly affect the biological activity of the compound. For instance:

  • Aliphatic Substituents : The presence of aliphatic groups on the imidazole nitrogen enhances potency.
  • Aromatic Substituents : Substituents on the phenyl ring can either increase or decrease activity based on their electronic properties.

Case Studies

Case Study 1: Anticancer Activity Against Lung Cancer

In a study evaluating various imidazole derivatives, this compound demonstrated significant cytotoxicity against lung cancer cell lines (A549). The compound induced apoptosis through caspase activation and caused cell cycle arrest at G2/M phase, highlighting its potential as an anticancer agent .

Case Study 2: Inhibition of Tubulin Polymerization

The compound was also tested for its ability to inhibit tubulin polymerization, a critical mechanism for many anticancer drugs. Results indicated that it had an IC50 value comparable to known tubulin inhibitors like nocodazole, suggesting it could serve as a lead compound for further development .

Q & A

Basic: What are the key synthetic strategies for N-(4-methylphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide?

Synthesis typically involves multi-step reactions, including:

  • Condensation reactions to form the pyrimidine core, as seen in analogous compounds where 4-fluoroaniline and isocyanides are condensed to generate intermediates .
  • Nucleophilic substitution to introduce the piperidinyl group at the pyrimidine’s 6-position, followed by coupling with the imidazole-carboxamide moiety.
  • Purification via column chromatography (e.g., chloroform:methanol gradients) to isolate the final product, achieving yields up to 85% under optimized conditions .

Basic: How is the structural integrity of this compound validated experimentally?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions, such as the methylphenyl group and piperidinyl connectivity .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., ESI-MS for protonated ions) .
  • X-ray crystallography : Used in structurally related imidazole-pyrimidine derivatives to resolve tautomeric forms and hydrogen-bonding networks .

Basic: What biological targets or pathways are associated with this compound?

The compound’s imidazole-pyrimidine scaffold is structurally analogous to kinase inhibitors, particularly p38 MAP kinase inhibitors , where the pyrimidine core interacts with the ATP-binding pocket . Preliminary assays should prioritize kinase selectivity panels to identify primary targets.

Advanced: How can structure-activity relationship (SAR) studies optimize substituents on the pyrimidine ring?

  • Piperidinyl vs. Piperazinyl substitution : Replace the piperidinyl group with piperazine (as in ) to assess solubility and target affinity changes.
  • Electron-withdrawing groups : Introduce fluorine or trifluoromethyl groups (e.g., ) to enhance metabolic stability and lipophilicity.
  • Positional isomerism : Compare 4- vs. 5-substituted pyrimidines using computational docking to predict binding mode alterations .

Advanced: How should researchers address contradictions in biological activity data across assays?

  • Control for assay conditions : Variations in buffer pH, ATP concentrations, or cell lines (e.g., HEK293 vs. HeLa) may explain discrepancies.
  • Orthogonal validation : Confirm inhibitory activity using SPR (surface plasmon resonance) alongside enzymatic assays .
  • Metabolic stability checks : Use liver microsomes to rule out rapid degradation in cell-based vs. cell-free systems .

Advanced: What computational methods predict this compound’s off-target interactions?

  • Molecular docking : Screen against kinase homology models (e.g., using AutoDock Vina) to prioritize targets .
  • Pharmacophore modeling : Align with known kinase inhibitors (e.g., imatinib analogs) to identify critical hydrogen-bond acceptors/donors .
  • Machine learning : Apply QSAR models trained on kinase inhibitor datasets to predict ADMET properties .

Advanced: What challenges arise in scaling up the synthesis, and how can they be mitigated?

  • Low yields in coupling steps : Optimize stoichiometry of the imidazole-carboxamide coupling using microwave-assisted synthesis to reduce reaction time .
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using dimethyl ether) for large-scale batches .
  • Piperidinyl group instability : Use protecting groups (e.g., Boc) during intermediate steps to prevent degradation .

Advanced: How does this compound’s stability under physiological conditions impact in vivo studies?

  • pH-dependent degradation : Conduct stability assays in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) to identify degradation hotspots (e.g., imidazole ring oxidation) .
  • Metabolite profiling : Use LC-MS/MS to detect major metabolites, such as hydroxylated piperidinyl derivatives, which may influence toxicity .

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